molecular formula C16H16O2 B14360883 3,4-Diphenyloxolan-2-ol CAS No. 92541-00-9

3,4-Diphenyloxolan-2-ol

Cat. No.: B14360883
CAS No.: 92541-00-9
M. Wt: 240.30 g/mol
InChI Key: HIOJYKSBBXTHOA-UHFFFAOYSA-N
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Description

3,4-Diphenyloxolan-2-ol is a substituted tetrahydrofuran derivative featuring a hydroxyl group at position 2 and phenyl substituents at positions 3 and 4. Its core structure, oxolan-2-ol (tetrahydrofuran-2-ol), is a five-membered oxygen-containing heterocycle. This compound belongs to the dibenzylbutyrolactol family, which includes lignan derivatives characterized by a 3,4-dibenzyloxolan-2-ol moiety . The phenyl groups confer hydrophobicity, while the hydroxyl group introduces polarity, influencing solubility and reactivity.

Properties

CAS No.

92541-00-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3,4-diphenyloxolan-2-ol

InChI

InChI=1S/C16H16O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10,14-17H,11H2

InChI Key

HIOJYKSBBXTHOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(O1)O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Diphenyloxolan-2-ol involves the reaction of phenylacetaldehyde with phenylmagnesium bromide (a Grignard reagent) followed by cyclization. The reaction typically proceeds as follows:

    Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

    Addition to Phenylacetaldehyde: The Grignard reagent is then added to phenylacetaldehyde, resulting in the formation of an intermediate.

    Cyclization: The intermediate undergoes cyclization to form 3,4-Diphenyloxolan-2-ol.

Industrial Production Methods: Industrial production of 3,4-Diphenyloxolan-2-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyloxolan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: 3,4-Diphenyloxolan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential medicinal properties of 3,4-Diphenyloxolan-2-ol, including its use as a precursor for pharmaceutical compounds.

Industry: In the industrial sector, 3,4-Diphenyloxolan-2-ol is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diphenyloxolan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Dibenzylbutyrolactol Derivatives ()

A closely related compound is 4-[hydroxy(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-ol , a dibenzylbutyrolactol with additional hydroxy and methoxy groups on the phenyl rings. Key structural differences include:

  • Substituents : The phenyl rings in this analog are substituted with hydroxy (-OH) and methoxy (-OCH₃) groups, enhancing polarity compared to the unsubstituted phenyl groups in 3,4-Diphenyloxolan-2-ol.
  • Molecular Weight : The added substituents increase its molecular weight (exact value uncalculated) relative to 3,4-Diphenyloxolan-2-ol (C₁₆H₁₆O₂, MW = 240.3 g/mol).

Quinazolinone Derivatives ()

The compound 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one shares structural motifs such as methoxyphenyl groups but differs fundamentally in its quinazolinone core. Key distinctions include:

  • Core Heterocycle: The quinazolinone framework introduces nitrogen atoms and fused aromatic rings, altering electronic properties and steric bulk.

Physicochemical Properties and Solubility

A comparative analysis of key properties is summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
3,4-Diphenyloxolan-2-ol Oxolan-2-ol Phenyl (3,4 positions) 240.3 Not Reported Low (hydrophobic)
Dibenzylbutyrolactol analog Oxolan-2-ol Hydroxy, methoxy on phenyl >300 (estimated) Not Reported Moderate (polar substituents)
Quinazolinone derivative Tetrahydroquinazolinone Methoxyphenyl, methyl, propyl groups ~827.9 (estimated) 228–230 Low (bulky structure)
  • 3,4-Diphenyloxolan-2-ol : Predicted to exhibit low water solubility due to its hydrophobic phenyl groups.
  • Dibenzylbutyrolactol analog : Increased polarity from hydroxy/methoxy groups likely improves aqueous solubility.
  • Quinazolinone derivative: High molecular weight and rigid structure contribute to low solubility despite polar substituents.

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